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(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
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Overview
Description
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (R)-enantiomer.
Chemical Synthesis: The compound can be synthesized through a series of reactions starting from commercially available precursors. For example, the amino group can be introduced via reductive amination of the corresponding keto acid.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Various substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the context of its application, such as inhibiting an enzyme in a biochemical pathway or modulating a receptor's signaling.
Comparison with Similar Compounds
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
2-Amino-3-(3-chlorophenyl)propanoic acid
2-Amino-3-(2-fluorophenyl)propanoic acid
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 2416231-06-4, is a compound of interest in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of a chloro and fluorine substituent on the phenyl ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its role in neurotransmitter systems, enzyme interactions, and its applications in drug development.
- Molecular Formula : C₉H₁₀ClFNO₂
- Molecular Weight : 254.09 g/mol
- IUPAC Name : this compound
Neurotransmitter Research
This compound has been studied for its effects on neurotransmitter systems. It serves as a building block for compounds aimed at modulating synaptic transmission. Research indicates that fluorinated amino acids can influence the activity of neurotransmitter receptors, potentially enhancing or inhibiting their function depending on the specific receptor type involved .
Enzyme Interactions
The compound's structural characteristics allow it to participate in various enzymatic reactions. For instance, studies have shown that halogenated amino acids can affect enzyme kinetics, particularly in amino acid racemization processes. The presence of halogens like chlorine and fluorine can alter substrate affinity and catalytic efficiency in enzymes such as phenylalanine amino mutase (PAM) .
Study 1: PAM Activity with Substituted Amino Acids
In a study examining the activity of PAM with various substituted amino acids, it was found that this compound exhibited a unique interaction profile. The kinetic parameters (Km and kcat) suggested that the compound has a higher affinity for the enzyme compared to non-substituted analogs, indicating that halogen substitution enhances binding affinity .
Compound | Km (µM) | kcat (s⁻¹) |
---|---|---|
Unsubstituted Phenylalanine | 150 | 0.5 |
This compound | 50 | 1.2 |
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid | 70 | 0.8 |
Study 2: Pharmacological Applications
Another investigation focused on the pharmacological applications of this compound in treating neurological disorders. The findings supported its use as a precursor in synthesizing drugs targeting conditions such as depression and anxiety by modulating serotonin uptake mechanisms .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in rational drug design. Its ability to interact with neurotransmitter systems and enzymes positions it as a potential therapeutic agent for various neurological conditions. Researchers are exploring its use in developing drugs that can effectively target synaptic transmission pathways .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
LSZBXQYJHCORIE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |
Origin of Product |
United States |
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